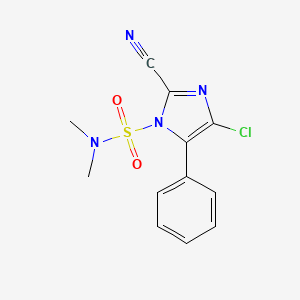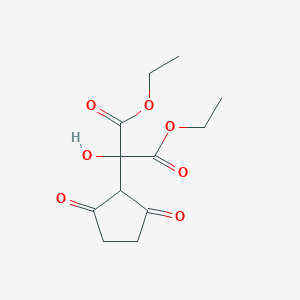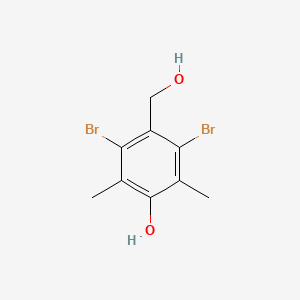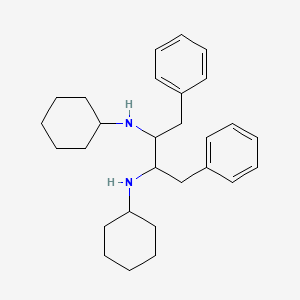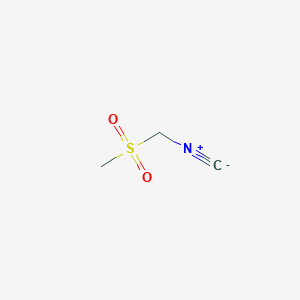
Isocyano(methanesulfonyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyano(methanesulfonyl)methane is an organosulfur compound characterized by the presence of both an isocyano group and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isocyano(methanesulfonyl)methane typically involves the reaction of methanesulfonyl chloride with an appropriate isocyanide precursor. One common method involves the reaction of methanesulfonyl chloride with methyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and isolation of the final product to ensure it meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Isocyano(methanesulfonyl)methane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
Isocyano(methanesulfonyl)methane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of isocyano(methanesulfonyl)methane involves its ability to interact with various molecular targets through its isocyano and methanesulfonyl groups. These interactions can lead to covalent modifications of target molecules, affecting their function and activity. For example, the compound can inhibit bacterial enzymes by covalently binding to active site cysteines, leading to the disruption of essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar sulfonyl group but lacks the isocyano group.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Tosylates and mesylates: Compounds with sulfonyl groups used as leaving groups in substitution reactions
Uniqueness
Isocyano(methanesulfonyl)methane is unique due to the presence of both isocyano and methanesulfonyl groups, which confer distinct reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propiedades
Número CAS |
115084-04-3 |
|---|---|
Fórmula molecular |
C3H5NO2S |
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
isocyano(methylsulfonyl)methane |
InChI |
InChI=1S/C3H5NO2S/c1-4-3-7(2,5)6/h3H2,2H3 |
Clave InChI |
VYUZAWHIOAWCTR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


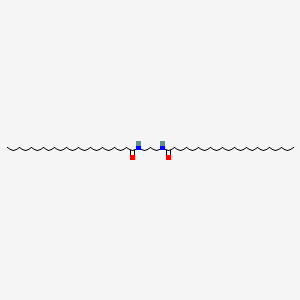
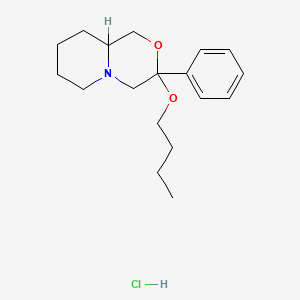
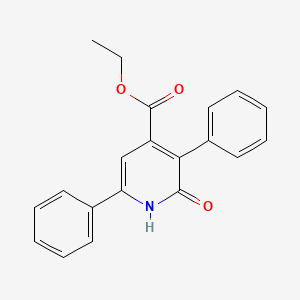
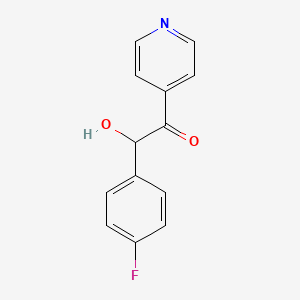
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
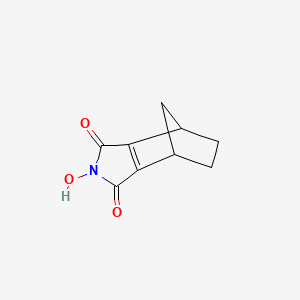
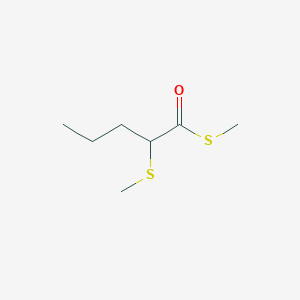
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
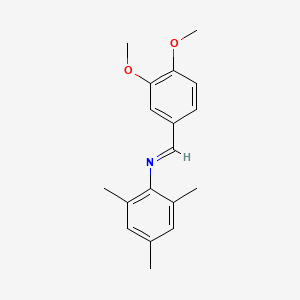
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
